

Methyl 4-ethoxy-2-methylbenzoate: Technical Characterization & Synthesis Guide

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Compound of Interest

Compound Name: *Methyl 4-ethoxy-2-methylbenzoate*

Cat. No.: *B13926376*

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Executive Summary

Methyl 4-ethoxy-2-methylbenzoate (CAS: 104216-19-5) is a lipophilic ester used primarily as a scaffold building block in medicinal chemistry. Its unique substitution pattern—combining an electron-donating ethoxy group with a sterically significant ortho-methyl group—makes it an ideal precursor for constructing rigid aromatic cores in drug candidates. It is frequently employed in the synthesis of PROTAC linkers and nuclear receptor ligands.

Quick Reference Data

Parameter	Specification
IUPAC Name	Methyl 4-ethoxy-2-methylbenzoate
CAS Number	104216-19-5
Molecular Formula	C ₁₁ H ₁₄ O ₃
Molecular Weight	194.23 g/mol
Exact Mass	194.0943
Physical State	White to off-white crystalline solid or viscous oil (purity dependent)
Solubility	Soluble in DCM, EtOAc, MeOH; Insoluble in Water

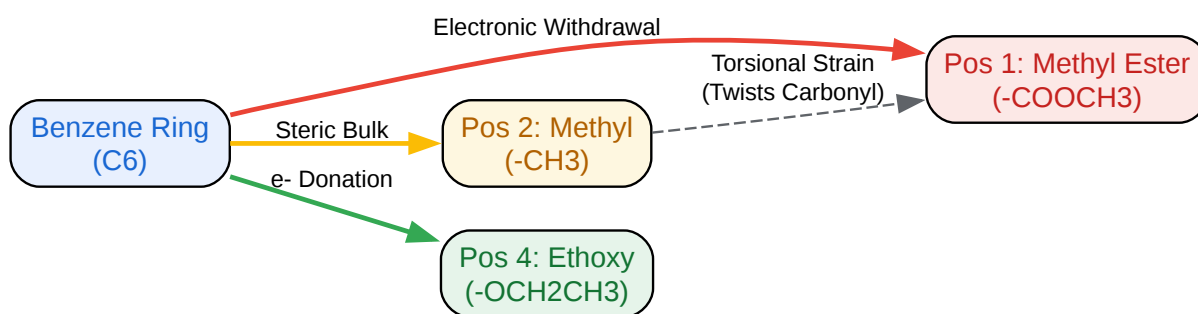
Chemical Identity & Structural Logic

The molecule consists of a benzoate core substituted at the ortho position with a methyl group and the para position with an ethoxy group.

- Ortho-Methyl Effect:** The methyl group at position 2 introduces steric hindrance that twists the ester carbonyl out of planarity with the benzene ring. This conformation is often exploited in drug design to lock specific binding modes or improve metabolic stability against esterases.
- Para-Ethoxy Activation:** The ethoxy group at position 4 acts as a strong electron-donating group (EDG), increasing the electron density of the ring and facilitating subsequent electrophilic aromatic substitutions (EAS) at position 5 if required.

Structural Visualization (DOT)

The following diagram illustrates the chemical connectivity and key functional regions.



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Figure 1: Structural connectivity highlighting the steric interaction between the ortho-methyl group and the ester moiety.

Synthesis & Manufacturing Protocols

Two primary routes exist for the synthesis of **Methyl 4-ethoxy-2-methylbenzoate**. Route A is preferred for laboratory-scale synthesis due to the availability of the phenolic precursor and milder conditions.

Route A: Williamson Ether Synthesis (Preferred)

This method utilizes Methyl 4-hydroxy-2-methylbenzoate as the starting material. It is robust, high-yielding (>90%), and avoids harsh acidic conditions.

Reagents:

- Precursor: Methyl 4-hydroxy-2-methylbenzoate (CAS: 35598-05-1 (methoxy analog) or hydroxy equivalent)
- Alkylating Agent: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr)
- Base: Potassium Carbonate (K_2CO_3) or Cesium Carbonate (Cs_2CO_3)
- Solvent: DMF or Acetone

Step-by-Step Protocol:

- Dissolution: Dissolve 10.0 mmol of Methyl 4-hydroxy-2-methylbenzoate in 20 mL of anhydrous DMF.
- Deprotonation: Add 15.0 mmol (1.5 eq) of finely ground K_2CO_3 . Stir at room temperature for 15 minutes to form the phenoxide anion.
- Alkylation: Dropwise add 12.0 mmol (1.2 eq) of Ethyl Iodide.
- Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
- Workup: Pour the reaction mixture into 100 mL of ice water. Extract with Ethyl Acetate (3 x 30 mL).
- Purification: Wash the organic phase with brine, dry over Na_2SO_4 , and concentrate in vacuo. If necessary, purify via flash column chromatography (SiO_2 , 0-10% EtOAc in Hexanes).

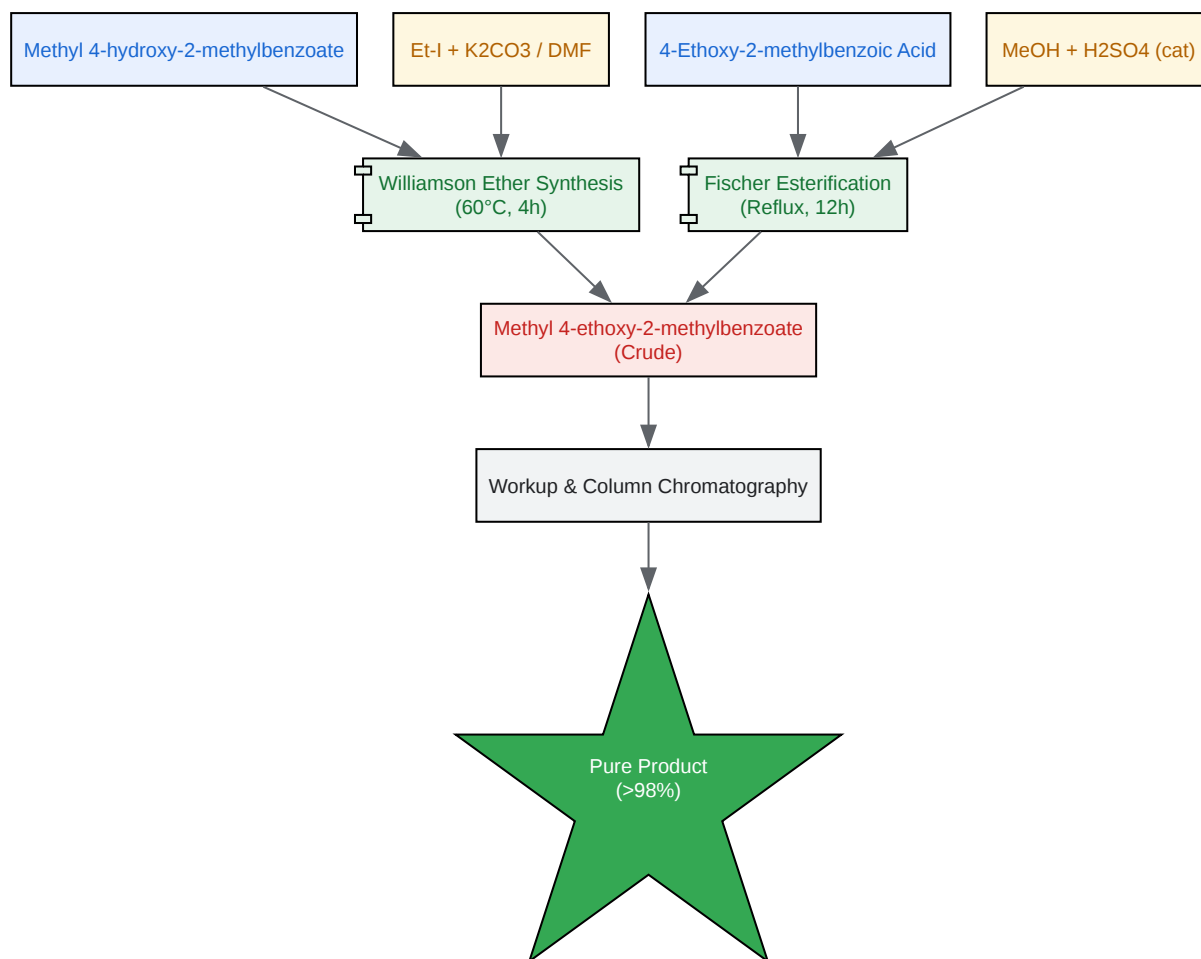
Route B: Fischer Esterification

Used when the carboxylic acid precursor (4-ethoxy-2-methylbenzoic acid) is available.

Protocol:

- Dissolve 4-ethoxy-2-methylbenzoic acid in excess Methanol (MeOH).
- Add catalytic H_2SO_4 (5 mol%).
- Reflux for 12 hours.
- Neutralize with $NaHCO_3$ and extract.

Synthesis Workflow Diagram



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Figure 2: Dual-pathway synthesis flowchart comparing Alkylation (Route A) and Esterification (Route B).

Analytical Characterization

To validate the identity of synthesized **Methyl 4-ethoxy-2-methylbenzoate**, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

Predicted shifts based on substituent additivity rules for CDCl₃.

Nucleus	Shift (δ ppm)	Multiplicity	Integration	Assignment
¹ H	7.92	Doublet (J=8.5 Hz)	1H	Ar-H (C6, ortho to ester)
¹ H	6.75	Doublet (J=2.5 Hz)	1H	Ar-H (C3, ortho to methyl)
¹ H	6.70	dd (J=8.5, 2.5 Hz)	1H	Ar-H (C5, ortho to ethoxy)
¹ H	4.06	Quartet (J=7.0 Hz)	2H	Ethoxy -CH ₂ -
¹ H	3.84	Singlet	3H	Ester -OCH ₃
¹ H	2.58	Singlet	3H	Ar-CH ₃ (C2-Methyl)
¹ H	1.42	Triplet (J=7.0 Hz)	3H	Ethoxy -CH ₃

Mass Spectrometry (MS)

- Ionization Mode: ESI (+) or EI.
- Molecular Ion [M⁺]: 194 m/z.
- Base Peak: Often [M - OMe]⁺ (Acylium ion) at ~163 m/z or [M - OEt]⁺ fragmentation.

Applications in Drug Development

Methyl 4-ethoxy-2-methylbenzoate is not merely a solvent or reagent; it is a pharmacophore scaffold.

KRAS Inhibitor Development

Recent research into KRAS(G12C) inhibitors utilizes substituted benzoates to occupy the Switch II pocket. The 2-methyl group provides the necessary twist to fit into the hydrophobic cleft, while the 4-ethoxy group extends towards solvent-exposed regions, allowing for linker attachment (e.g., to recruit E3 ligases).

PROTAC Linker Attachment

In Proteolysis Targeting Chimeras (PROTACs), this molecule serves as a "Head Group" precursor. The ester is hydrolyzed to the acid, which is then coupled to a linker (PEG/alkyl chain) and an E3 ligase ligand (e.g., Thalidomide or VHL ligand).

- Mechanism: The ethoxy group can be replaced or modified to tune solubility, while the benzoate core remains the binding motif for the target protein.

Selective Estrogen Receptor Modulators (SERMs)

The 4-alkoxy benzoate motif is a classic pharmacophore in SERMs (similar to the core of Raloxifene precursors). The 2-methyl group prevents rapid metabolic degradation of the ester bond in early-stage in vitro assays.

References

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Sources

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